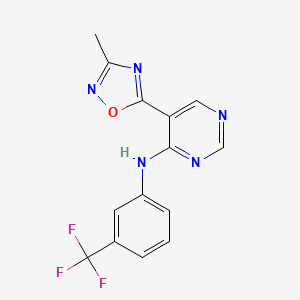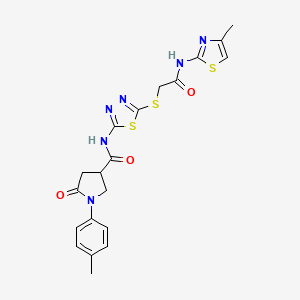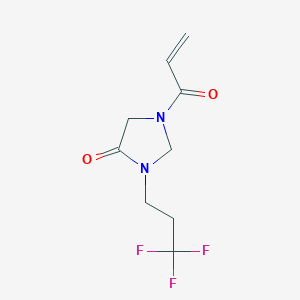![molecular formula C24H21N5O4 B2867164 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-13-7](/img/no-structure.png)
methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its related compounds have been studied for their catalytic applications. N-heterocyclic carbenes, a family to which this compound is related, have been found effective in transesterification and acylation reactions. These reactions are crucial in various chemical syntheses, where esters and alcohols are converted efficiently at room temperature (Grasa, Kissling, & Nolan, 2002).
Antioxidant and Anti-inflammatory Properties
Research has explored the antioxidant and anti-inflammatory properties of related compounds. Specifically, derivatives of 1,3-dimethylxanthine, which share a similar structural motif, have demonstrated significant activity in inhibiting free radical oxidation processes and lipid peroxidation. This suggests potential applications in addressing oxidative stress and inflammation-related health issues (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Corrosion Inhibition
Imidazole derivatives, closely related to the chemical structure , have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals like copper from corrosion, especially in acidic conditions. This application is vital in industrial settings where corrosion leads to significant material degradation (Gašparac, Martin, & Stupnišek-lisac, 2000).
Antimicrobial Properties
Compounds structurally related to this compound have been investigated for their antimicrobial properties. Studies have shown effectiveness against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Heeres & van Cutsem, 1981).
Ultrasound-assisted Synthesis
The use of ultrasound in facilitating the synthesis of related imidazole compounds has been explored. This method enhances the efficiency of the synthesis process and could be applied in the large-scale production of such compounds (Safari & Zarnegar, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with o-tolualdehyde to form 8-(o-tolyl)-2-amino-6-phenylpurine. This intermediate is then reacted with methyl acetoacetate to form the final product.", "Starting Materials": [ "2-amino-6-phenylpurine", "o-tolualdehyde", "methyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with o-tolualdehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 8-(o-tolyl)-2-amino-6-phenylpurine.", "Step 2: Reaction of 8-(o-tolyl)-2-amino-6-phenylpurine with methyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form the final product, methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
Número CAS |
896291-13-7 |
Fórmula molecular |
C24H21N5O4 |
Peso molecular |
443.463 |
Nombre IUPAC |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O4/c1-15-9-7-8-12-17(15)29-18(16-10-5-4-6-11-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3 |
Clave InChI |
ORBWSCNHXZBGIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)

![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)
![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)
![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)

